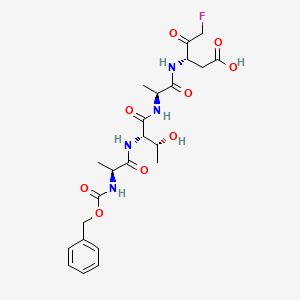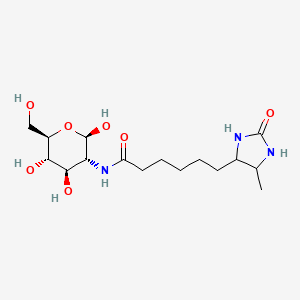
DNA intercalator 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DNA intercalator 1 is a compound that interacts with DNA by inserting itself between the base pairs of the DNA double helix. This interaction can disrupt the normal function of DNA, making DNA intercalators valuable tools in various scientific fields, including chemistry, biology, and medicine. DNA intercalators are often used in cancer chemotherapy due to their ability to inhibit DNA replication and transcription .
Méthodes De Préparation
The preparation of DNA intercalator 1 involves several synthetic routes and reaction conditions. One common method includes the use of organic synthesis techniques to create the intercalating moiety, which is then attached to a linker molecule. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and reagents like polyethylene glycol (PEG) and Tween 80 . Industrial production methods may involve large-scale synthesis using automated systems to ensure consistency and purity of the final product.
Analyse Des Réactions Chimiques
DNA intercalator 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may result in the formation of quinones, while reduction reactions can produce hydroquinones .
Applications De Recherche Scientifique
DNA intercalator 1 has a wide range of scientific research applications. In chemistry, it is used to study the interactions between small molecules and DNA. In biology, it serves as a fluorescent probe to visualize DNA and monitor DNA transactions in vivo and in vitro . In medicine, DNA intercalators are used as anticancer agents due to their ability to inhibit DNA replication and transcription . Additionally, DNA intercalators are employed in molecular biology for DNA imaging and as tools to study DNA-protein interactions .
Mécanisme D'action
The mechanism of action of DNA intercalator 1 involves its insertion between the base pairs of the DNA double helix. This intercalation disrupts the normal structure of DNA, leading to the inhibition of DNA replication and transcription. The molecular targets of this compound include the DNA double helix itself, as well as various DNA-binding proteins involved in replication and transcription . The pathways affected by DNA intercalation include those related to cell cycle regulation and apoptosis .
Comparaison Avec Des Composés Similaires
DNA intercalator 1 can be compared with other similar compounds, such as ethidium bromide, daunomycin, and doxorubicin . These compounds also intercalate into DNA and disrupt its normal function. this compound may have unique properties, such as higher binding affinity or slower dissociation rates, making it more effective in certain applications . Other similar compounds include berberine, proflavine, and thalidomide .
Propriétés
Formule moléculaire |
C36H48N6Sn |
|---|---|
Poids moléculaire |
683.5 g/mol |
Nom IUPAC |
tributyl-[3-[6-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-yl]phenyl]stannane |
InChI |
InChI=1S/C24H21N6.3C4H9.Sn/c1-2-4-16(5-3-1)23-26-19-8-6-17(14-21(19)28-23)24-27-20-9-7-18(15-22(20)29-24)30-12-10-25-11-13-30;3*1-3-4-2;/h1-2,4-9,14-15,25H,10-13H2,(H,26,28)(H,27,29);3*1,3-4H2,2H3; |
Clé InChI |
MFEXCMZLMJYQFS-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCNCC6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)


![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)


![[(2S,3R)-2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-3-yl]methyl N-[3-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propyl]carbamate](/img/structure/B12369821.png)





